molecular formula C5H5ClN2O B1423689 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1050642-24-4

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B1423689
M. Wt: 144.56 g/mol
InChI Key: CWDZFQGMGASNOB-UHFFFAOYSA-N
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Description

“4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound that is a derivative of pyrazole . It is a highly versatile intermediate for the synthesis of various compounds .


Synthesis Analysis

The synthesis of “4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde” can be achieved from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . This synthesis process involves a series of reactions to produce new pyrazole derivatives .


Chemical Reactions Analysis

“4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde” participates in various chemical reactions. For instance, Knoevenagel condensation of this compound with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Xu, C., & Shi, Y.-Q. (2011) synthesized a derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its use as a versatile intermediate for producing new pyrazole derivatives. They determined its crystal structure using X-ray diffraction, revealing specific molecular orientations and interactions (Xu & Shi, 2011).
  • Chemical Reactions and Molecular Interactions :

    • Trilleras, J., et al. (2014) explored the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenylhydrazine, leading to a specific compound formation rather than anticipated nucleophilic substitution or cyclocondensation, indicating its unique reactivity (Trilleras et al., 2014).
  • Material Science and Engineering Applications :

    • In 2020, Thomas, A. B., et al. studied the corrosion protection properties of a derivative, CMPPC, for mild steel in acidic environments. This highlights its potential application in material science, particularly in corrosion resistance (Thomas, Ammal, & Joseph, 2020).
  • Biological and Medicinal Chemistry :

    • Thumar, N. J., & Patel, M. P. (2011) synthesized derivatives for antimicrobial evaluation. This indicates the compound's utility in developing potential antibacterial and antifungal agents (Thumar & Patel, 2011).
  • Advanced Organic Synthesis Techniques :

    • Cuartas, V., et al. (2017) demonstrated the use of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of reduced bipyrazoles, employing microwave irradiation and other advanced techniques (Cuartas et al., 2017).
  • Development of New Chemical Entities :

    • Bhat, M., et al. (2016) synthesized a new series of compounds using a derivative of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde, highlighting its role in the creation of novel chemical entities with potential pharmacological activities (Bhat et al., 2016).
  • Supramolecular Assembly and Crystal Engineering :

    • Kumar, H. K., et al. (2019) used the compound in the synthesis of reduced bipyrazoles, reporting detailed structures and supramolecular assembly in their products. This research underscores the compound's relevance in crystal engineering and supramolecular chemistry (Kumar et al., 2019).

properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDZFQGMGASNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679571
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

CAS RN

1050642-24-4
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Khidre, F Abdelaleem, S Abu Bakr… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
… To a mixture of 2.5 g of 4-chloro-3-methyl-1Hpyrazole-5-carbaldehyde (2a, 17.4 mmol) and 2.2 g of 5-aminopyrimidine-2,4(1H,3H)-dione (12, 17.4 mmol) in 50 mL ethanol was added …
Number of citations: 2 ejchem.journals.ekb.eg

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